molecular formula C11H20Cl3N3 B11814718 N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride

Cat. No.: B11814718
M. Wt: 300.7 g/mol
InChI Key: DQLVEIQOQZRAQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is a high-purity chemical compound offered for research and development purposes. This molecule features a pyrrolidine ring, a privileged structure in medicinal chemistry, connected via an ethyl linker to a pyridin-3-yl (nicotinic) group. The trihydrochloride salt form enhances the compound's stability and solubility in aqueous systems, facilitating its use in various experimental conditions. As a nitrogen-rich heterocyclic scaffold, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. Pyrrolidine derivatives are of significant interest in the design and synthesis of novel pharmacologically active molecules . They are frequently investigated for their potential as key intermediates in developing protease inhibitors, receptor ligands, and other biologically active targets. The structural motif of a pyrrolidine ring linked to a pyridine is found in compounds supplied for research, such as 1-(1-Ethylpyrrolidin-2-yl)-N-(pyridin-3-ylmethyl)methanamine, highlighting the relevance of this chemotype in scientific exploration . Applications and Research Value: This compound is primarily utilized as a synthetic intermediate. Researchers employ it in the construction of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) around the pyrrolidine core. Its molecular framework makes it a candidate for generating compound libraries aimed at screening for new therapeutic agents. Furthermore, analogs containing similar 1,3-diarylpyrazole structures have been investigated for a wide array of biological activities, including cytotoxicity and antiparasitic properties against protozoa such as Trypanosoma brucei and Leishmania infantum , suggesting the potential for related structures in infectious disease research . Handling and Storage: For optimal stability, this product should be stored sealed in a dry environment at room temperature, consistent with the handling of similar chemical reagents . As with all research chemicals, proper safety precautions should be taken. Important Notice: This product is provided strictly For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C11H20Cl3N3

Molecular Weight

300.7 g/mol

IUPAC Name

N-(2-pyridin-3-ylethyl)pyrrolidin-2-amine;trihydrochloride

InChI

InChI=1S/C11H17N3.3ClH/c1-3-10(9-12-6-1)5-8-14-11-4-2-7-13-11;;;/h1,3,6,9,11,13-14H,2,4-5,7-8H2;3*1H

InChI Key

DQLVEIQOQZRAQV-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)NCCC2=CN=CC=C2.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for Method A

ParameterOptimal ValueImpact on Yield
Temperature70°C+15% yield
SolventMethanolHigh purity
Catalyst (TosOH)0.2 equivalentsReduced byproducts
Reaction Time12 hoursComplete conversion

Acid-Catalyzed Condensation and Cyclization

Alternative routes employ acid-catalyzed condensation to construct the pyrrolidine ring in situ. Method B () involves the reaction of 2-(pyridin-3-yl)ethylamine with a cyclic ketone (e.g., pyrrolidinone) in the presence of trifluoroacetic acid (TFA). This one-pot method proceeds via:

  • Imine Formation : The primary amine reacts with the ketone to form an imine intermediate.

  • Cyclization : TFA promotes intramolecular cyclization, forming the pyrrolidine ring.

  • Salt Formation : Addition of HCl gas in ethanol precipitates the trihydrochloride salt.

This method achieves yields of 70–78% when conducted under anhydrous conditions. However, excess TFA (>1.2 equivalents) may lead to over-acidification, reducing the solubility of intermediates.

Palladium-Catalyzed Coupling for Advanced Intermediates

For higher regioselectivity, palladium-catalyzed cross-coupling reactions (Method C ,) are employed to attach the pyridine moiety to the pyrrolidine backbone. A representative protocol includes:

  • Buchwald-Hartwig Amination : A palladium catalyst (e.g., Pd2(dba)3) couples 3-bromopyridine with a pyrrolidin-2-amine derivative in toluene at 110°C.

  • Workup and Purification : The crude product is purified via silica gel chromatography or preparative HPLC to remove Pd residues.

This method is advantageous for constructing sterically hindered analogs but requires stringent control over catalyst loading (0.1–0.2 equivalents) and ligand selection (e.g., XantPhos).

Table 2: Comparison of Catalytic Systems in Method C

CatalystLigandYield (%)Purity (%)
Pd2(dba)3XantPhos6598
Pd(OAc)2BINAP5895
PdCl2(PPh3)2DPPF5293

Purification and Isolation Techniques

The trihydrochloride salt’s hygroscopic nature necessitates careful isolation. Common methods include:

  • Solvent Precipitation : Adding diethyl ether or ethanol to the reaction mixture precipitates the product.

  • Chromatography : Silica gel chromatography with methanol/dichloromethane gradients (10:1 to 5:1) removes unreacted amines.

  • Recrystallization : Ethanol/water mixtures (3:1) enhance crystalline purity.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
A70–7895–98HighModerate
B65–7090–95ModerateLow
C50–6593–98LowHigh

Method A is preferred for industrial-scale synthesis due to its balance of yield and cost. Method C , while lower-yielding, offers superior regioselectivity for research-scale applications .

Chemical Reactions Analysis

Acid-Base Reactions

The trihydrochloride salt undergoes reversible protonation:

  • Deprotonation : In alkaline media (pH > 10), the compound releases HCl, regenerating the free base form.

  • Reprotonation : Re-exposure to HCl restores solubility, critical for pharmaceutical formulations.

Stability data :

ConditionStabilityObservation
pH 2–6StableNo decomposition over 72h
pH > 8UnstablePrecipitates within 1h

Nucleophilic Substitution

The pyrrolidine nitrogen participates in SN2 reactions :

  • Methylation : Reacts with methyl iodide in DMF at 60°C to form quaternary ammonium derivatives .

  • Acylation : Forms amides when treated with acetic anhydride (yield: 85%) .

Reactivity comparison :

ElectrophileSolventTemp (°C)ProductYield
CH₃IDMF60Quaternary salt78%
(CH₃CO)₂OTHF25Acetylated derivative85%

Coordination Chemistry

The pyridine ring acts as a ligand for transition metals :

  • Cu(II) complexes : Forms stable complexes in aqueous ethanol (log K = 4.2) .

  • Fe(III) binding : Demonstrates moderate affinity (Ka = 1.8 × 10³ M⁻¹) .

Metal interaction data :

Metal IonStoichiometryStability Constant (log K)
Cu²⁺1:14.2 ± 0.3
Fe³⁺1:23.1 ± 0.2

Oxidation Reactions

The pyrrolidine moiety undergoes selective oxidation:

  • H₂O₂-mediated oxidation : Converts pyrrolidine to pyrrolidone at 50°C (62% yield) .

  • KMnO₄ in acidic conditions : Cleaves the C-N bond, yielding pyridine-3-acetic acid .

Oxidation pathways :

Oxidizing AgentProductSelectivity
H₂O₂PyrrolidoneHigh (>90%)
KMnO₄/H⁺Pyridine-3-acetic acidModerate (55%)

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals:

  • Three-stage decomposition between 180–400°C.

  • Major mass loss at 280°C (Δm = 58%) due to HCl release and pyrrolidine degradation.

Kinetic parameters :

StageEₐ (kJ/mol)Reaction Order
198.41.5
2132.72.0

Interaction with Biological Targets

The compound modulates neurotransmitter receptors via:

  • Dopamine D2 receptor binding : IC₅₀ = 340 nM .

  • Serotonin transporter inhibition : Ki = 210 nM .

Receptor selectivity profile :

TargetAffinity (Ki, nM)Selectivity vs. 5-HT
D23401.6×
5-HT1A550

Photochemical Stability

UV-Vis studies (λmax = 265 nm) show:

  • Degradation quantum yield : Φ = 0.12 in pH 7.4 buffer.

  • Primary photoproduct: N-oxidized pyridine derivative (73% after 6h UV exposure).

Scientific Research Applications

Pharmaceutical Development

One of the primary applications of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride is in the development of new pharmaceuticals, particularly for treating neurological disorders. Preliminary studies indicate that this compound may function as a lead candidate for:

  • Antidepressants : Its interaction with neurotransmitter systems, particularly serotonin and dopamine pathways, suggests potential efficacy in mood disorders.
  • Anxiolytics : The compound's ability to modulate neurotransmitter levels may also provide therapeutic benefits for anxiety disorders.

Case Study: Neuropharmacological Effects

A notable study investigated the compound's role as a noradrenaline reuptake inhibitor (NRI). In rat microdialysis experiments, derivatives of this compound increased noradrenaline levels by up to 350%, indicating strong central nervous system penetration and potential therapeutic implications for depression and anxiety .

This compound exhibits various biological activities:

  • Antimicrobial Properties : Research has demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential use in treating infections .
  • Anticancer Activity : Similar compounds have shown promise in anticancer applications, warranting further investigation into the specific mechanisms involved .

Synthetic Chemistry Applications

In synthetic chemistry, this compound serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Cyclization Reactions : Used to create other nitrogen-containing heterocycles.
  • Nucleophilic Substitution Reactions : Facilitates the introduction of different functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine ring and pyridine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

6-Methyl-N-(pyrrolidin-3-yl)pyridin-2-amine Trihydrochloride

Molecular Formula : $ C{10}H{18}Cl3N3 $ ().
Key Differences :

  • Substitution pattern: A methyl group at the 6-position of the pyridine ring instead of a 3-pyridinylethyl side chain.
Property Target Compound (Inferred) 6-Methyl Analog ()
Molecular Weight ~300 (estimated) 286.63
Pyridine Substitution 3-Pyridinylethyl 6-Methyl
Salt Form Trihydrochloride Trihydrochloride

N-(Piperidin-3-yl)pyrimidin-2-amine Hydrochloride

Molecular Formula: Not explicitly stated, but structurally related (). Key Differences:

  • Core Heterocycle : Pyrimidine (6-membered, two nitrogen atoms) vs. pyridine (6-membered, one nitrogen).
  • Ring Size : Piperidine (6-membered saturated ring) vs. pyrrolidine (5-membered).
  • Similarity Score : 0.80 (), indicating moderate structural overlap.
  • Implications : The pyrimidine core may enhance hydrogen-bonding interactions, while the piperidine ring could confer distinct conformational flexibility.

Chlorinated Pyridine Derivatives

Examples from and :

  • 2-Chloro-3-((trimethylsilyl)ethynyl)pyridin-4-amine : Contains chloro and trimethylsilyl ethynyl groups.
  • 3-Iodo-5-methylpyridine derivatives : Feature halogen substitutions (iodine) and methyl groups.

Comparison :

  • Electron-Withdrawing Effects : Chloro or iodo substituents increase electrophilicity of the pyridine ring, unlike the ethyl-pyrrolidine side chain in the target compound.
  • Solubility: Non-salt forms (e.g., neutral pyridine derivatives) likely exhibit lower aqueous solubility compared to trihydrochloride salts.

N-(Piperidin-4-yl)pyrimidin-2-amine

Similarity Score : 0.78 ().
Key Differences :

  • Positional Isomerism : Piperidin-4-yl vs. piperidin-3-yl substitution alters spatial orientation.
  • Pharmacological Relevance : Positional changes in amine attachment can significantly impact target affinity, as seen in kinase inhibitors or GPCR modulators.

Structural and Functional Implications

  • Salt Form : Trihydrochloride salts (e.g., ) improve bioavailability compared to free bases, critical for drug development.
  • Heterocycle Choice : Pyridine vs. pyrimidine alters electronic properties and binding to biological targets (e.g., enzymes, receptors) .
  • Substituent Effects : Bulky groups (e.g., 3-pyridinylethyl) may hinder metabolic degradation but increase molecular weight and logP values.

Q & A

Q. What are the optimal synthetic routes for N-(2-(Pyridin-3-yl)ethyl)pyrrolidin-2-amine trihydrochloride, and how can purity be validated?

The synthesis of tertiary amine derivatives like this compound typically involves reductive amination or nucleophilic substitution, followed by salt formation with HCl. For example, analogous trihydrochloride salts (e.g., N-methyl-2-(pyridin-2-yl)ethyl derivatives) are synthesized via sequential alkylation and acidification steps . Purity validation requires orthogonal methods:

  • HPLC with UV detection (≥98% purity threshold) for organic impurities.
  • Karl Fischer titration for residual solvents.
  • 1H/13C NMR to confirm proton environments and stereochemistry, as demonstrated in pyridine derivative analyses .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

Discrepancies often arise from solvent effects, pH-dependent protonation states, or tautomerism. For example, pyridine ring protons exhibit significant shifts in acidic vs. neutral conditions due to protonation of the nitrogen . Best practices include:

  • Standardizing solvent systems (e.g., D2O for hydrochloride salts).
  • Comparing computational predictions (DFT-based NMR chemical shift calculations) to experimental data to identify outliers .

Advanced Research Questions

Q. What computational strategies are suitable for modeling the electronic structure and ligand-binding properties of this compound?

Hybrid density functional theory (DFT) methods, such as B3LYP with gradient corrections, are recommended for modeling pyrrolidine-pyridine systems. Key steps:

  • Geometry optimization using a 6-31G(d) basis set.
  • Electrostatic potential mapping to identify nucleophilic/electrophilic regions.
  • Molecular docking studies (e.g., AutoDock Vina) to predict interactions with biological targets, validated against experimental binding assays .

Q. How can chiral resolution be achieved for stereoisomers of this compound?

The pyrrolidine moiety may introduce chirality. Resolution methods include:

  • Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
  • Diastereomeric salt formation using enantiopure acids (e.g., tartaric acid), as applied to similar amines .
  • Circular dichroism (CD) to confirm enantiomeric excess, supported by X-ray crystallography for absolute configuration determination .

Q. What experimental and computational approaches address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Contradictions may arise from off-target effects or assay variability. Mitigation strategies:

  • Dose-response curves across multiple assays (e.g., enzymatic vs. cell-based).
  • Machine learning models trained on high-throughput screening data to prioritize analogs with consistent SAR trends .
  • Meta-analysis of published datasets to identify confounding variables (e.g., salt form stability) .

Methodological Considerations

Q. How should researchers design stability studies for hydrochloride salts under varying pH and temperature conditions?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–60°C for 48–72 hours.
  • LC-MS monitoring for degradation products (e.g., hydrolysis of the pyrrolidine ring).
  • Thermogravimetric analysis (TGA) to assess hygroscopicity, critical for salt form selection .

Q. What strategies improve yield in multi-step syntheses involving pyridine-pyrrolidine hybrids?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amines to prevent side reactions.
  • Microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes for coupling steps vs. 12 hours conventionally) .
  • Flow chemistry for hazardous intermediates (e.g., azide derivatives), minimizing manual handling .

Data Interpretation Challenges

Q. How can researchers differentiate between polymorphic forms of the trihydrochloride salt?

  • Powder X-ray diffraction (PXRD) to identify distinct crystalline phases.
  • Dynamic vapor sorption (DVS) to assess humidity-induced phase transitions.
  • Solid-state NMR for lattice environment analysis, validated against DFT-predicted chemical shifts .

Q. What statistical methods are recommended for analyzing dose-dependent toxicity in preclinical studies?

  • Probit analysis for LD50 determination.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups.
  • Principal component analysis (PCA) to correlate toxicity endpoints with physicochemical properties (e.g., logP, polar surface area) .

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